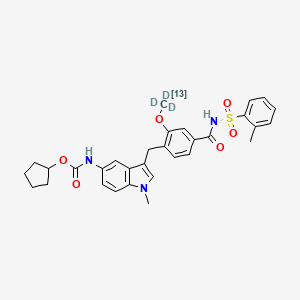

Zafirlukast-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33N3O6S |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3 |

InChI Key |

YEEZWCHGZNKEEK-LBDFIVMYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Zafirlukast-13C,d3: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Zafirlukast-13C,d3, an isotopically labeled version of the leukotriene receptor antagonist, Zafirlukast. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Zafirlukast, designed for use as an internal standard in quantitative analyses, such as mass spectrometry-based assays. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, allowing for accurate differentiation from the unlabeled drug.

Physicochemical Data

The fundamental chemical and physical properties of Zafirlukast and its isotopically labeled form are summarized in the table below. While specific experimental data for the 13C,d3 variant is not extensively published, its physical properties are expected to be very similar to the parent compound.

| Property | Zafirlukast | This compound |

| Molecular Formula | C₃₁H₃₃N₃O₆S | C₃₀¹³CH₃₀D₃N₃O₆S |

| Molecular Weight | 575.68 g/mol | 579.70 g/mol (calculated) |

| Appearance | Fine white to pale yellow amorphous powder[1] | Solid (expected) |

| Solubility | Practically insoluble in water; slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone[1][2] | Expected to have similar solubility profile to Zafirlukast |

| Melting Point | 138-140 °C | Not available |

Stability Profile

The stability of a pharmaceutical compound and its isotopically labeled analogues is critical for ensuring the accuracy of experimental results and for defining appropriate storage and handling procedures.

Storage and Handling Recommendations

Based on available information for Zafirlukast and general guidelines for isotopically labeled compounds, the following storage conditions are recommended for this compound:

-

Temperature: Store at room temperature (20-25°C or 68-77°F), unless otherwise specified by the supplier[3]. Some suppliers may recommend long-term storage at -20°C.

-

Light: Protect from light[3].

-

Moisture: Store in a dry place and keep the container tightly closed to protect from moisture[3].

Forced Degradation Studies of Zafirlukast

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Several studies have investigated the degradation of unlabeled Zafirlukast under various stress conditions. The results are summarized below.

| Stress Condition | Observations |

| Acidic Hydrolysis | Degradation observed. A minor degradation product was noted in one study[4]. |

| Alkaline Hydrolysis | Significant degradation occurs[5][6]. |

| Oxidative | Degradation observed, with the formation of a major unknown degradation product[4]. |

| Thermal | Stable at 60°C for seven days in one study[4]. |

| Photolytic | Stable under photolytic stress conditions as per ICH Q1B guidelines in one study[4]. |

Influence of Isotopic Labeling on Stability

The presence of deuterium in this compound can potentially enhance its stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond[][8]. This increased bond strength means that more energy is required to break the C-D bond, which can lead to a slower rate of degradation if the cleavage of this bond is involved in the rate-determining step of a degradation pathway[9][10]. Therefore, it is reasonable to expect that this compound will exhibit stability that is at least comparable to, and potentially greater than, that of unlabeled Zafirlukast under identical conditions.

Mechanism of Action and Signaling Pathway

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By blocking the binding of these leukotrienes to the CysLT1 receptor, Zafirlukast inhibits their pro-inflammatory effects, which include bronchoconstriction, increased vascular permeability, and mucus production[2][11][12][13].

The signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor and its inhibition by Zafirlukast is depicted in the diagram below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. clinivex.com [clinivex.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. Portico [access.portico.org]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. e-lactancia.org [e-lactancia.org]

- 13. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial availability of Zafirlukast-13C,d3 for research

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and research applications of Zafirlukast-13C,d3. This stable isotope-labeled internal standard is a crucial tool for the accurate quantification of the asthma therapeutic, zafirlukast, in complex biological matrices.

Commercial Availability

This compound is available for research purposes from various specialized chemical suppliers. Key vendors include:

-

Clinivex: Lists this compound as a reference standard intended for laboratory and research use only.[1] They provide recommended storage conditions on the product label and Certificate of Analysis (COA).[1]

-

MedchemExpress: Offers this compound among other isotopically labeled forms of Zafirlukast.[2] Their products are designated for research use only and are not for human or household use.

Physicochemical and Pharmacokinetic Properties

While specific data for this compound is limited, the properties of the parent compound, Zafirlukast, provide a strong reference.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₃N₃O₆S | [3][4][5] |

| Molecular Weight | 575.7 g/mol | [3][4][5] |

| Appearance | White to pale yellow amorphous powder | [3][4] |

| Solubility | Practically insoluble in water; slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone. | [4][6] |

| Protein Binding | >99% (predominantly to albumin) | [4][6] |

| Metabolism | Hepatic (primarily by CYP2C9) | [4] |

| Elimination Half-Life | Approximately 10 hours | [4] |

| Excretion | Primarily fecal | [4] |

Mechanism of Action: Targeting the Leukotriene Pathway

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators that play a key role in the pathophysiology of asthma. By blocking the CysLT1 receptor, Zafirlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus secretion.

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Zafirlukast.

Caption: Leukotriene signaling pathway and Zafirlukast's mechanism of action.

Experimental Protocols: Bioanalytical Quantification of Zafirlukast

This compound is an ideal internal standard for the quantification of zafirlukast in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, leading to high accuracy and precision.

Below is a generalized experimental protocol for the determination of zafirlukast in human plasma, which can be adapted for specific research needs.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zafirlukast: Precursor ion (Q1) m/z 576.2 → Product ion (Q3) m/z 463.2

-

This compound (Internal Standard): Precursor ion (Q1) m/z 580.2 → Product ion (Q3) m/z 467.2 (These transitions are predicted and should be optimized experimentally).

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.

-

3. Data Analysis

-

Quantify the concentration of zafirlukast in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

The following diagram outlines the typical workflow for a pharmacokinetic study of Zafirlukast.

Caption: Workflow for a Zafirlukast pharmacokinetic study.

Conclusion

This compound is a commercially available and indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of zafirlukast in various biological matrices. While detailed product specifications should be obtained directly from suppliers, the information provided in this guide serves as a valuable resource for planning and executing research involving this important compound.

References

- 1. clinivex.com [clinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zafirlukast Tablets 8205921/1017 Rx only [dailymed.nlm.nih.gov]

- 4. Zafirlukast - Wikipedia [en.wikipedia.org]

- 5. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Isotopic Purity of Zafirlukast-13C,d3 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of the Zafirlukast-13C,d3 internal standard. While specific batch data for isotopic purity is typically found on a certificate of analysis provided by the manufacturer, this document outlines the established experimental protocols for its determination and presents illustrative data. Furthermore, it details the metabolic pathway of Zafirlukast, a critical aspect for its use in pharmacokinetic and drug metabolism studies.

Introduction to Zafirlukast and its Labeled Standard

Zafirlukast is a selective and competitive oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1] It functions by blocking the action of cysteinyl leukotrienes (LTD4 and LTE4) at the CysLT1 receptor, thereby reducing airway edema, smooth muscle constriction, and inflammation.[1][2] The metabolism of Zafirlukast is extensive, occurring primarily in the liver through the cytochrome P450 enzyme system, with CYP2C9 being the major enzyme involved.[2][3][4]

The isotopically labeled standard, this compound, is a crucial tool in bioanalytical assays for the accurate quantification of Zafirlukast in biological matrices. The incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms) provides a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for correcting for matrix effects and variations in sample processing.[5]

Determination of Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of the compound that contains the desired number of isotopic labels. It is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical methods. The primary techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity.[9][10][11] Time-of-Flight (TOF) mass analyzers are often employed due to their high mass accuracy and resolution, which allows for the separation and quantification of different isotopic species (isotopologues).[9][11][12]

The general principle involves comparing the measured isotopic distribution of the labeled compound with the theoretical distribution at a given enrichment level. The relative intensities of the mass spectral peaks corresponding to the unlabeled, partially labeled, and fully labeled compound are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2H NMR and 13C NMR, can also be utilized to assess isotopic purity.[8][13][14] For a deuterium-labeled compound like this compound, 2H NMR can provide information about the location and extent of deuteration.[8][15][16] Similarly, 13C NMR can be used to determine the enrichment of the Carbon-13 label. The integration of the signals corresponding to the labeled and unlabeled positions provides a quantitative measure of isotopic enrichment.

Experimental Protocols

The following sections detail the typical experimental workflows for determining the isotopic purity of this compound.

Isotopic Purity Determination by LC-HRMS

This protocol outlines the steps for analyzing the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for MS analysis.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC system, for separation from any potential impurities. A reversed-phase column (e.g., C18) is commonly used.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into a high-resolution mass spectrometer. The instrument is operated in a full scan mode to acquire the mass spectrum of the labeled compound.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of the different isotopologues. The isotopic purity is calculated based on the integrated peak areas of the desired labeled species relative to all other isotopic variants.[12]

Illustrative Isotopic Purity Data for this compound

The following table presents hypothetical, yet representative, quantitative data for the isotopic purity of a this compound standard.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment (¹³C) | ≥99 atom % ¹³C | Mass Spectrometry |

| Isotopic Enrichment (²H) | ≥99 atom % ²H | Mass Spectrometry / NMR |

| Unlabeled Zafirlukast | ≤0.5% | Mass Spectrometry |

| Partially Labeled Species | ≤1.5% | Mass Spectrometry |

Note: This data is for illustrative purposes only. Please refer to the Certificate of Analysis provided by the manufacturer for lot-specific data.

Zafirlukast Metabolism

Understanding the metabolic fate of Zafirlukast is essential for interpreting data from pharmacokinetic studies where this compound is used as an internal standard. Zafirlukast undergoes extensive hepatic metabolism, primarily through oxidation.

The major metabolic pathway involves hydroxylation of the cyclopentyl ring and the N-methyl group of the indole ring, reactions catalyzed predominantly by the cytochrome P450 isoform CYP2C9.[3][4][17] Zafirlukast can also inhibit CYP3A4 and CYP2C9 at clinically relevant concentrations.[2] The metabolites are generally inactive and are primarily excreted in the feces.[2][4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for isotopic purity determination and the metabolic pathway of Zafirlukast.

References

- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Zafirlukast - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. almacgroup.com [almacgroup.com]

- 13. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Zafirlukast metabolism and the role of labeled standards

An In-depth Technical Guide: Zafirlukast Metabolism and the Role of Labeled Standards

Introduction

Zafirlukast, marketed under the trade name Accolate, is an oral leukotriene receptor antagonist (LTRA) utilized for the chronic treatment and prophylaxis of asthma.[1][2] It functions as a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor, thereby inhibiting the pro-inflammatory actions of leukotrienes D4 and E4.[2][3][4] Understanding the metabolic fate of Zafirlukast is critical for optimizing its therapeutic efficacy and ensuring patient safety. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

A cornerstone of modern bioanalysis and drug metabolism studies is the use of stable isotope-labeled (SIL) internal standards.[5] These standards are indispensable for achieving the high accuracy and precision required in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This guide provides a detailed technical overview of Zafirlukast metabolism, supported by quantitative data and experimental protocols, and elucidates the critical role of labeled standards in this research.

Zafirlukast Metabolism and Pharmacokinetics

Zafirlukast undergoes extensive hepatic metabolism, transforming the parent drug into several metabolites.[7][8] The resulting metabolites are significantly less potent than Zafirlukast itself, with at least 90 times less activity as LTD4 receptor antagonists.[3][9]

Primary Metabolic Pathway

The principal route of Zafirlukast metabolism is hydroxylation, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9.[3][4][7][8][10] This process yields inactive hydroxylated metabolites that are the main metabolic products found.[3][7][8]

Secondary Metabolic Pathway and Reactive Intermediates

While CYP2C9 is the major metabolizing enzyme, Zafirlukast is also a substrate for CYP3A4.[11][12] The metabolism of Zafirlukast by CYP3A4 can produce an electrophilic α,β-unsaturated iminium species.[11] This reactive metabolite can lead to the mechanism-based inactivation of CYP3A4, a phenomenon that may contribute to potential drug-drug interactions and has been associated with rare instances of idiosyncratic hepatotoxicity.[11]

Excretion

The primary route of elimination for Zafirlukast and its metabolites is through biliary excretion into the feces.[3][4] Urinary excretion is a minor pathway, accounting for approximately 10% or less of an administered dose, with no unmetabolized Zafirlukast detected in the urine.[8][9][10]

The Role of Labeled Standards in Metabolism Studies

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms are replaced with their non-radioactive, heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] These SIL analogs serve as ideal internal standards for quantitative bioanalysis.[5]

The utility of a SIL internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte.[5] When added to a biological sample, the SIL standard behaves identically to the analyte during sample extraction, processing, and chromatographic separation. This co-elution ensures that any variations or matrix effects that influence the analyte also affect the internal standard to the same degree. However, due to the mass difference, the SIL standard is readily distinguishable from the analyte by a mass spectrometer.[5] This allows for highly accurate and precise quantification by calculating the ratio of the analyte's signal to the known concentration of the internal standard.

Applications of SIL standards in Zafirlukast research include:

-

Pharmacokinetic (PK) Studies: Tracking the SIL-labeled drug allows for precise determination of its ADME profile.[6][13]

-

Bioavailability and Bioequivalence Studies: Differentiating the administered drug from endogenous compounds to accurately measure its concentration in biological samples.[6]

-

Metabolite Identification and Quantification: Aiding in the discovery and accurate measurement of drug metabolites in complex biological matrices.[14]

Quantitative Data

The pharmacokinetic properties of Zafirlukast have been well-characterized in clinical studies.

Table 1: Pharmacokinetic Parameters of Zafirlukast

| Parameter | Value | Reference(s) |

|---|---|---|

| Peak Plasma Time (Tmax) | ~3 hours | [3][4][8] |

| Bioavailability | Unknown; reduced by ~40% with food | [3][4][8] |

| Plasma Protein Binding | >99% (predominantly albumin) | [3][4][8] |

| Elimination Half-Life (t½) | ~10 hours | [2][4][8] |

| Apparent Oral Clearance (CL/f) | ~20 L/h | [2][3][4] |

| Volume of Distribution (Vd) | 70 L |[4] |

Zafirlukast's metabolism can be affected by co-administered drugs that inhibit or induce CYP enzymes.

Table 2: Summary of Drug-Drug Interaction Effects on Zafirlukast

| Co-administered Drug | Effect on Zafirlukast Plasma Levels | Reference(s) |

|---|---|---|

| Erythromycin | ~40% decrease in mean plasma levels | [3][8] |

| Theophylline | Decreased plasma concentrations | [8] |

| Aspirin | Increased plasma concentrations | [8] |

| Fluconazole | ~60% increase in AUC, ~50% increase in Cmax | [10] |

| Itraconazole | No significant change in plasma levels |[10] |

Experimental Protocols

Protocol 1: In Vitro Metabolism Study Using Human Liver Microsomes

-

Objective: To identify the specific cytochrome P450 enzymes responsible for Zafirlukast metabolism.

-

Methodology:

-

Incubation: Incubate Zafirlukast at a clinically relevant concentration with pooled human liver microsomes in a phosphate buffer.

-

Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.[11]

-

Isozyme Inhibition: In parallel incubations, include selective chemical inhibitors or antibodies for specific CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

-

Reaction Termination: After a set incubation period (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method. Compare the results from inhibited and uninhibited incubations to determine the contribution of each CYP isozyme.

-

Protocol 2: In Vivo Pharmacokinetic Study in Human Volunteers

-

Objective: To determine the single-dose pharmacokinetic profile and excretion pathways of Zafirlukast.

-

Methodology:

-

Dosing: Administer a single oral dose of Zafirlukast (e.g., 20 mg or 40 mg) to healthy, fasted volunteers.[8][9]

-

Blood Sampling: Collect serial blood samples into heparinized tubes at specified time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Excreta Collection: Collect all urine and feces produced by the subjects for a period of at least 72 hours post-dose to determine the routes and extent of excretion.[10]

-

Bioanalysis: Quantify the concentration of Zafirlukast in plasma samples using a validated LC-MS/MS method incorporating a stable isotope-labeled internal standard.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

-

Protocol 3: LC-MS/MS Method for Zafirlukast Quantification in Plasma

-

Objective: To accurately quantify Zafirlukast concentrations in human plasma.

-

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Zafirlukast-d4).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.[15][16]

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM).

-

SRM Transitions: Monitor specific precursor-to-product ion transitions for both Zafirlukast and its SIL internal standard.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of Zafirlukast.[15]

-

Process calibration standards and quality control (QC) samples alongside the unknown study samples.

-

Calculate the peak area ratio of the analyte to the internal standard and determine the concentration of unknown samples from the linear regression of the calibration curve.[17]

-

-

Mechanism of Action

Zafirlukast exerts its therapeutic effect by preventing the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 receptor.[1] These leukotrienes are potent inflammatory mediators released by cells like eosinophils and mast cells.[7] Their binding to CysLT1 receptors in the airways triggers a cascade of events leading to the pathophysiology of asthma, including smooth muscle constriction, airway edema, and increased mucus production.[1][3] By competitively blocking this interaction, Zafirlukast mitigates these effects, leading to reduced bronchoconstriction and inflammation.[1]

References

- 1. What is the mechanism of Zafirlukast? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Zafirlukast - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. e-lactancia.org [e-lactancia.org]

- 11. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moravek.com [moravek.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpbs.com [ijpbs.com]

- 18. Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Zafirlukast and its Labeled Analog: A Pharmacokinetic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. While isotopically labeled analogs of zafirlukast, such as Deuterium or Carbon-13 labeled versions, are utilized as internal standards in analytical chemistry for precise quantification, there is a notable absence of publicly available pharmacokinetic data for these labeled compounds. Their primary application is in bioanalytical assays to ensure accuracy and reproducibility of zafirlukast measurement in biological samples, rather than as therapeutic agents with their own distinct pharmacokinetic profiles. Therefore, this guide will focus on the extensive pharmacokinetic data available for zafirlukast and the methodologies employed in its study.

Pharmacokinetics of Zafirlukast

Zafirlukast is rapidly absorbed following oral administration, with its pharmacokinetic profile best described by a two-compartment model.[1][2] The drug is extensively bound to plasma proteins (>99%), primarily albumin.[2][3]

Data Presentation: Pharmacokinetic Parameters of Zafirlukast

| Parameter | Value | Conditions |

| Tmax (Time to Peak Plasma Concentration) | ~3 hours | Single oral dose (20 mg or 40 mg) in healthy volunteers.[1][2] |

| Bioavailability | Absolute bioavailability is unknown. Reduced by ~40% with food.[1][3] | Co-administration with a high-fat or high-protein meal.[3] |

| Half-life (t½) | ~10 hours | Healthy volunteers and patients with asthma.[1][3] Ranges from 8 to 16 hours have also been reported.[3] |

| Protein Binding | >99% | Predominantly to albumin.[2][3] |

| Apparent Oral Clearance (CL/f) | ~20 L/h | In healthy adults.[3] |

| Metabolism | Extensively hepatic. | Major pathway is hydroxylation by Cytochrome P450 2C9 (CYP2C9).[1][3] |

| Excretion | Primarily fecal. | Less than 10% of an oral dose is excreted in the urine.[1][3] |

Special Populations:

-

Hepatic Impairment: In patients with stable alcoholic cirrhosis, the Cmax and AUC of zafirlukast were increased by 50% to 60% due to reduced clearance.[1]

-

Drug-Drug Interactions: Zafirlukast is an inhibitor of CYP2C9 and CYP3A4.[1] It can increase the prothrombin time when co-administered with warfarin.[1] Plasma concentrations of zafirlukast may be decreased when taken with erythromycin, terfenadine, or theophylline, and increased with aspirin.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of zafirlukast in biological matrices. Below are summaries of commonly employed experimental protocols.

Quantification of Zafirlukast in Human Plasma by HPLC-UV

This method is suitable for determining zafirlukast concentrations in human plasma for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

- To a 500 µL aliquot of human plasma, add a precipitating agent (e.g., acetonitrile or ethanol) in a specific ratio (e.g., 2:1 v/v).

- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

- Carefully collect the supernatant for analysis.

2. Chromatographic Conditions:

- HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), adjusted to an acidic pH. The exact ratio will depend on the specific column and system.

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at a wavelength of approximately 225 nm or 235 nm.

- Injection Volume: 20-50 µL.

3. Internal Standard:

- A suitable internal standard (IS) should be used to ensure accuracy. The IS is added to the plasma samples before the protein precipitation step.

Quantification of Zafirlukast in Human Plasma by LC-MS/MS

This method offers higher sensitivity and selectivity compared to HPLC-UV.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

- Loading: Load the plasma sample (pre-treated with a buffer, if necessary) onto the conditioned cartridge.

- Washing: Wash the cartridge with a weak organic solvent solution to remove interfering substances.

- Elution: Elute zafirlukast and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance or ultra-high-performance liquid chromatography system.

- Column: A reversed-phase C18 or similar column with a smaller particle size for faster analysis.

- Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive or negative ion mode, depending on which provides a better signal for zafirlukast.

- MRM Transitions: Monitor specific parent-to-product ion transitions for both zafirlukast and the internal standard to ensure high selectivity.

Mandatory Visualizations

Signaling Pathway of Zafirlukast

Caption: Mechanism of action of zafirlukast as a CysLT1 receptor antagonist.

Experimental Workflow for Zafirlukast Quantification in Plasma

References

Core Principles for the Bioanalysis of Zafirlukast Using Zafirlukast-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles and practical considerations for the quantitative bioanalysis of Zafirlukast, a competitive leukotriene receptor antagonist, using its stable isotope-labeled (SIL) internal standard, Zafirlukast-13C,d3. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, offering unparalleled accuracy and precision.

The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate quantification. The ideal IS co-elutes with the analyte and experiences identical effects of sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. Stable isotope-labeled internal standards are considered the most effective choice for this purpose.[1][2]

This compound is the 13C and deuterium-labeled version of Zafirlukast. By incorporating stable heavy isotopes, the chemical and physical properties of this compound are nearly identical to those of Zafirlukast. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma.

The primary advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate results.

-

Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL IS.

-

Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, SIL internal standards significantly improve the precision and accuracy of the analytical method.

Experimental Workflow for Zafirlukast Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantification of Zafirlukast in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Zafirlukast.

Detailed Experimental Protocol

This section outlines a representative LC-MS/MS method for the quantification of Zafirlukast in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Zafirlukast analysis.[3][4][5]

Materials and Reagents

-

Zafirlukast analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Water (LC-MS grade)

Stock and Working Solutions

-

Zafirlukast Stock Solution (1 mg/mL): Dissolve 10 mg of Zafirlukast in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Zafirlukast Working Solutions: Prepare serial dilutions of the Zafirlukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | As appropriate for separation |

Mass Spectrometry:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Zafirlukast: m/z 574.2 -> 462.1this compound: m/z 580.2 -> 468.1 (hypothetical, based on +6 Da shift) |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for Zafirlukast bioanalytical methods reported in the literature. While these methods do not specifically use this compound, they provide a strong indication of the expected performance.

Table 1: Linearity and Sensitivity of Zafirlukast Bioanalytical Methods

| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Valdecoxib | 0.15 - 600 | 0.15 | [4] |

| Montelukast | 0.17 - 600 | 0.17 | [5] |

| Glybenclamide | 50 - 500 | 50 | [3] |

Table 2: Accuracy and Precision of Zafirlukast Bioanalytical Methods

| Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| Valdecoxib | 0.15 (LLOQ) | 98.7 | 8.7 (Intra-day) | [4] |

| 300 (Medium QC) | 102.3 | 4.5 (Intra-day) | [4] | |

| 0.15 (LLOQ) | 103.3 | 9.3 (Inter-day) | [4] | |

| 300 (Medium QC) | 104.5 | 5.1 (Inter-day) | [4] | |

| Montelukast | 0.17 (LLOQ) | 113.9 | 12.6 (Intra-day) | [5] |

| 300 (Medium QC) | 88.3 | 7.9 (Intra-day) | [5] | |

| 0.17 (LLOQ) | 105.4 | 11.2 (Inter-day) | [5] | |

| 300 (Medium QC) | 92.1 | 8.5 (Inter-day) | [5] | |

| Glybenclamide | 200 (QC) | 100 | 4.2 | [3] |

Zafirlukast Mechanism of Action: The Leukotriene Signaling Pathway

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[6][7][8] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators derived from arachidonic acid.[9][10] In asthma, they cause bronchoconstriction, increased mucus secretion, and airway edema.[6] By blocking the CysLT1 receptor, Zafirlukast inhibits these effects.[6]

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Zafirlukast.

Caption: Leukotriene signaling pathway and Zafirlukast's mechanism.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. What is the mechanism of Zafirlukast? [synapse.patsnap.com]

- 7. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Zafirlukast in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zafirlukast in human plasma. The method utilizes a stable isotope-labeled internal standard, Zafirlukast-¹³C,d₃, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method was validated for linearity, precision, and accuracy and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma.[1] It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production.[2] Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Zafirlukast in human plasma, employing its stable isotope-labeled analog, Zafirlukast-¹³C,d₃, as the internal standard (IS) to minimize matrix effects and improve quantitative accuracy.

Experimental

Materials and Reagents

-

Zafirlukast and Zafirlukast-¹³C,d₃ reference standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA)

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Individually weigh Zafirlukast and Zafirlukast-¹³C,d₃ standards and dissolve in methanol to prepare 1 mg/mL stock solutions.

Working Standard Solutions: Prepare serial dilutions of the Zafirlukast stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the Zafirlukast-¹³C,d₃ stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Zafirlukast-¹³C,d₃ internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to an autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min |

| Total Run Time | 3.0 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Zafirlukast: m/z 574.2 → 462.1Zafirlukast-¹³C,d₃: m/z 578.2 → 466.1 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 325 °C[3] |

| Nebulizer Gas | 30 psi[3] |

Note: The MRM transition for Zafirlukast-¹³C,d₃ is predicted based on the stable isotope incorporation. The precursor ion will be shifted by +4 Da (1 from ¹³C and 3 from d₃), and the fragment ion will also be shifted by +4 Da, assuming the labeled positions are retained in the fragment.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| Zafirlukast | 0.5 - 500 | >0.99 |

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤15 | 85-115 | ≤15 | 85-115 |

| Low QC | 1.5 | ≤15 | 85-115 | ≤15 | 85-115 |

| Mid QC | 75 | ≤15 | 85-115 | ≤15 | 85-115 |

| High QC | 400 | ≤15 | 85-115 | ≤15 | 85-115 |

Note: The values in the table represent typical acceptance criteria for bioanalytical method validation.

Experimental Workflow Diagram

Caption: LC-MS/MS Experimental Workflow for Zafirlukast Quantification.

Zafirlukast Mechanism of Action

Caption: Zafirlukast's Antagonistic Effect on the Leukotriene Pathway.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Zafirlukast in human plasma. The use of a stable isotope-labeled internal standard, Zafirlukast-¹³C,d₃, ensures high accuracy and mitigates potential matrix effects. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Zafirlukast in Human Plasma using Zafirlukast-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Zafirlukast in human plasma samples using a stable isotope-labeled internal standard, Zafirlukast-13C,d3, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol is intended for use in research and drug development settings.

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[1] It is used for the chronic treatment of asthma in adults and children five years of age and older.[1] Zafirlukast acts by blocking the action of leukotrienes D4 and E4 (LTD4 and LTE4), which are potent mediators of airway inflammation and bronchoconstriction.[1]

Accurate and precise quantification of Zafirlukast in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[2]

Experimental Protocols

This section details the materials, reagents, and procedures for the preparation of standards, sample processing, and LC-MS/MS analysis.

Materials and Reagents

-

Zafirlukast certified reference standard

-

This compound internal standard (IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

96-well deep-well plates

-

Sealing mats for 96-well plates

-

Centrifuge capable of handling 96-well plates

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

Preparation of Stock and Working Solutions

2.2.1. Zafirlukast Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Zafirlukast reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These working solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

2.2.2. This compound Internal Standard Stock and Working Solution

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL. This working solution will be used for spiking into plasma samples.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking appropriate amounts of the Zafirlukast working standard solutions into blank human plasma. A typical calibration curve range for Zafirlukast is 0.15 to 600 ng/mL.[3]

-

Prepare quality control (QC) samples at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Medium QC (mid-range of the calibration curve)

-

High QC (approx. 80% of the Upper Limit of Quantification)

-

Plasma Sample Preparation (Protein Precipitation)

-

Label a 96-well deep-well plate for sample processing.

-

To each well, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample).

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution to all wells except for the blank plasma. To the blank plasma well, add 25 µL of the 50:50 acetonitrile/water mixture.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

2.5.1. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm, or equivalent).

-

Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 20% B

-

2.6-3.5 min: 20% B (Re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

2.5.2. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Zafirlukast | 574.2 | 462.1 | 100 | -25 |

| This compound (IS) | 578.2* | 466.1** | 100 | -25 |

*Note: The precursor ion for this compound is calculated based on the addition of one 13C and three deuterium atoms. The exact mass should be confirmed based on the certificate of analysis of the internal standard.

**Note: The product ion for this compound is predicted based on the fragmentation pattern of Zafirlukast. This transition should be optimized during method development by infusing the internal standard solution into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for Zafirlukast analysis and typical acceptance criteria from regulatory guidelines.[3][4]

Table 1: Calibration Curve Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity Range | - | 0.15 - 600 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Calibration Point Accuracy | Within ±15% of nominal (±20% for LLOQ) | Meets criteria |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.15 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 0.45 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium QC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 450 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Low QC | Medium QC | High QC |

| Analyte Recovery (%) | Consistent across levels | Consistent across levels | Consistent across levels |

| Internal Standard Recovery (%) | Consistent across levels | Consistent across levels | Consistent across levels |

| Matrix Factor (Analyte) | 0.85 - 1.15 | 0.85 - 1.15 | 0.85 - 1.15 |

| Matrix Factor (IS) | 0.85 - 1.15 | 0.85 - 1.15 | 0.85 - 1.15 |

| IS-Normalized Matrix Factor | 0.85 - 1.15 | 0.85 - 1.15 | 0.85 - 1.15 |

Note: Recovery should be consistent, precise, and reproducible, though it does not need to be 100%. The matrix factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. The IS-normalized matrix factor is the ratio of the matrix factor of the analyte to that of the internal standard.

Mandatory Visualizations

Zafirlukast Signaling Pathway

Caption: Zafirlukast's mechanism of action.

Experimental Workflow

Caption: Bioanalytical workflow for Zafirlukast.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

Application Note: Quantification of Zafirlukast in Human Plasma by Isotope Dilution HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Zafirlukast in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Zafirlukast-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Zafirlukast.

Introduction

Zafirlukast is a competitive and selective leukotriene receptor antagonist used for the chronic treatment of asthma.[1] Monitoring its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability.[2][3] This note provides a detailed protocol for the extraction and quantification of Zafirlukast in human plasma using Zafirlukast-d7 as the internal standard.

Experimental

Materials and Reagents

-

Zafirlukast and Zafirlukast-d7 (CAS 1217174-18-9) were of analytical standard grade.[4]

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (LC-MS grade).

-

Human plasma (with anticoagulant).

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving Zafirlukast and Zafirlukast-d7 in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepared by diluting the Zafirlukast-d7 stock solution to an appropriate concentration (e.g., 100 ng/mL) with the 50:50 acetonitrile/water mixture.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a polymeric anion exchange SPE plate with 500 µL of acetonitrile.[1]

-

Equilibration: Equilibrate the SPE plate with 500 µL of water.[1]

-

Loading: To 200 µL of human plasma, add the internal standard working solution. Load the entire mixture onto the SPE plate.[1]

-

Washing: Wash the SPE plate with 500 µL of water, followed by 500 µL of acetonitrile.[1]

-

Elution: Elute Zafirlukast and Zafirlukast-d7 with 500 µL of acetonitrile containing 5% formic acid.[1]

-

Dry-down and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.[1]

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for this separation.[1]

-

Mobile Phase: A gradient elution with 10 mM ammonium acetate in water (A) and acetonitrile (B) can be employed.[5]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Run Time: A short run time of less than 3 minutes can be achieved.[1]

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative or positive mode can be used. The precursor to product ion transitions should be optimized for the specific instrument.

-

MRM Transitions:

-

Zafirlukast: m/z 574.2 → 462.1[5]

-

Zafirlukast-d7: The transition for the deuterated internal standard would be approximately m/z 581.2 → 469.1 (to be confirmed on the specific instrument).

-

Method Validation Parameters

The following tables summarize the validation parameters for the quantification of Zafirlukast in human plasma based on published methods.

| Parameter | Result | Reference |

| Linearity Range | 0.15 - 600 ng/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | [5] |

| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| Low QC | < 15% | < 15% | Within ±15% | [5] |

| Medium QC | < 15% | < 15% | Within ±15% | [5] |

| High QC | < 15% | < 15% | Within ±15% | [5] |

| Parameter | Result | Reference |

| Recovery | > 85% | [1] |

| Matrix Effect | Minimal with isotope dilution | [2][3] |

Visualizations

Caption: Experimental workflow for Zafirlukast quantification.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described isotope dilution HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of Zafirlukast in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for clinical and pharmaceutical research. The detailed protocol for solid-phase extraction and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers to implement this method in their laboratories.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zafirlukast Analysis Using Zafirlukast-13C,d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Zafirlukast in human plasma using a stable isotope-labeled internal standard, Zafirlukast-13C,d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1][2][3]

Three common and effective sample preparation techniques are presented:

-

Solid-Phase Extraction (SPE): Offers excellent sample cleanup, leading to high sensitivity and minimal matrix effects.

-

Liquid-Liquid Extraction (LLE): A classic and effective technique for isolating the analyte of interest from the biological matrix.

-

Protein Precipitation (PPT): A rapid and simple method for removing proteins from the plasma sample.

Analytical Method Overview

The following protocols are designed to be used with an LC-MS/MS system. The mass spectrometric conditions provided are based on published data for Zafirlukast and can be adapted for this compound.

Table 1: Representative LC-MS/MS Parameters for Zafirlukast and this compound Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate[4][5] |

| Flow Rate | 0.3 - 0.6 mL/min[5] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| Monitored Transitions | |

| Zafirlukast | Precursor Ion (m/z): 574.2 -> Product Ion (m/z): 462.1[4] |

| This compound | Precursor Ion (m/z): 578.2 -> Product Ion (m/z): 466.1 (projected) |

| Dwell Time | 100 - 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Cone Voltage | Optimized for the specific instrument |

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method using a polymeric anion exchange SPE material, which provides high and consistent recoveries for Zafirlukast.[6]

Experimental Protocol

Materials:

-

Human plasma samples

-

Zafirlukast calibration standards and quality control (QC) samples

-

This compound internal standard (IS) working solution

-

Acetonitrile

-

Methanol

-

Formic acid

-

Deionized water

-

SPE cartridges or 96-well plates (e.g., polymeric anion exchange)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of this compound IS working solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 500 µL of acetonitrile, followed by 500 µL of deionized water.[6] Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]

-

Washing:

-

Elution: Elute Zafirlukast and the IS from the cartridge with 500 µL of acetonitrile containing 5% formic acid.[6]

-

Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[6] Vortex for 30 seconds and sonicate for 5 minutes.[6]

-

Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Workflow Diagram

Caption: Solid-Phase Extraction (SPE) workflow for Zafirlukast analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for Zafirlukast extraction from human plasma using ethyl acetate.[4][7]

Experimental Protocol

Materials:

-

Human plasma samples

-

Zafirlukast calibration standards and QC samples

-

This compound IS working solution

-

Ethyl acetate

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: In a microcentrifuge tube, combine 500 µL of plasma sample, standard, or QC with 50 µL of this compound IS working solution. Vortex for 10 seconds.

-

Extraction: Add 1 mL of ethyl acetate to each tube.[4] Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Dry-down: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: Liquid-Liquid Extraction (LLE) workflow for Zafirlukast analysis.

Protein Precipitation (PPT) Protocol

This is a rapid and straightforward protocol for sample cleanup, adapted from methods using acetonitrile for protein precipitation.[5][8]

Experimental Protocol

Materials:

-

Human plasma samples

-

Zafirlukast calibration standards and QC samples

-

This compound IS working solution

-

Cold acetonitrile (stored at -20 °C)

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Centrifuge

Procedure:

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.

-

Internal Standard Addition: Add 10 µL of this compound IS working solution.

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[8]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

-

Analysis: Inject the supernatant directly into the LC-MS/MS system.

Workflow Diagram

Caption: Protein Precipitation (PPT) workflow for Zafirlukast analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Zafirlukast using the described sample preparation techniques coupled with LC-MS/MS. Note that the use of a stable isotope-labeled internal standard like this compound is expected to yield high accuracy and precision.

Table 2: Comparison of Sample Preparation Techniques for Zafirlukast Analysis

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | >85%[6] | >80% (Analyte dependent)[9] | Typically >90% |

| Linearity Range (ng/mL) | 50 - 500[6] | 0.15 - 600[4] | 0.17 - 600[5] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[6] | 0.15 ng/mL[4] | 0.17 ng/mL[5] |

| Intra-day Precision (%RSD) | < 5%[6] | < 15%[4] | < 12.6%[5] |

| Inter-day Precision (%RSD) | < 9%[10] | < 15%[4] | < 12.6%[5] |

| Intra-day Accuracy (%Bias) | N/A | Within ±15%[4] | 88.3 - 113.9%[5] |

| Inter-day Accuracy (%Bias) | N/A | Within ±15%[4] | 88.3 - 113.9%[5] |

| Sample Throughput | Moderate | Moderate | High |

| Cost per Sample | High | Low | Low |

| Selectivity/Cleanliness | Excellent | Good | Fair |

Note: The values presented are representative and may vary depending on the specific laboratory conditions, instrumentation, and matrix. The use of this compound as an internal standard is crucial for achieving high levels of accuracy and precision, especially when dealing with complex biological matrices.

References

- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and rapid determination of zafirlukast in plasma by ultra-performance liquid chromatography tandem mass spectrometric method: application into pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zafirlukast-13C,d3 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors (CysLT1), components of the slow-reacting substance of anaphylaxis (SRSA).[1] By blocking the action of these inflammatory mediators, Zafirlukast mitigates airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process in asthma.[1] It is utilized for the management and treatment of chronic asthma.[2] In the realm of drug development, understanding the pharmacokinetic (PK) profile of a drug candidate is crucial. Preclinical PK studies in animal models provide essential data on absorption, distribution, metabolism, and excretion (ADME), which helps in predicting human pharmacokinetics and establishing a safe dose for first-in-human studies.[3]